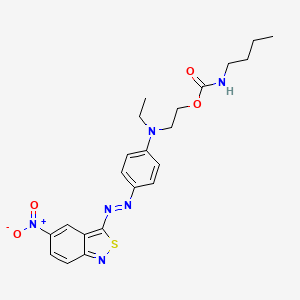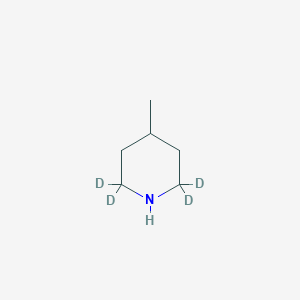![molecular formula C14H20BrN3 B13947459 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to form spirocyclic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex spirocyclic compounds.
科学的研究の応用
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and catalysts for industrial processes
作用機序
The mechanism of action of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The bromine and nitrogen atoms within the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
類似化合物との比較
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with oxygen and nitrogen atoms.
Spiro[5.5]undecane Derivatives: Various derivatives with different functional groups and heteroatoms
Uniqueness
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is unique due to the presence of the bromine atom and the specific arrangement of nitrogen atoms within the spirocyclic framework
特性
分子式 |
C14H20BrN3 |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
3-(6-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-2-1-3-13(17-12)18-10-6-14(7-11-18)4-8-16-9-5-14/h1-3,16H,4-11H2 |
InChIキー |
BFRWWHZDBGJRFY-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CCN(CC2)C3=NC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


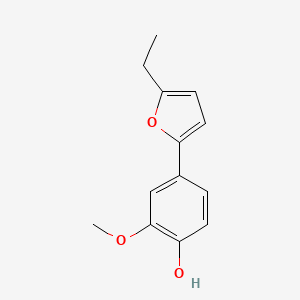

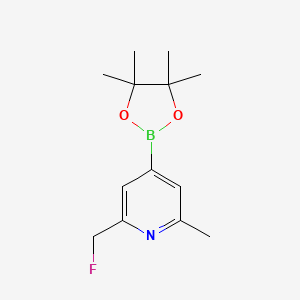

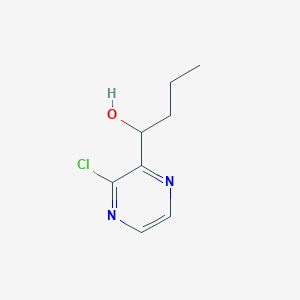
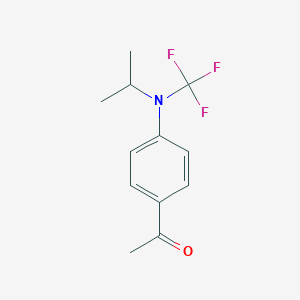

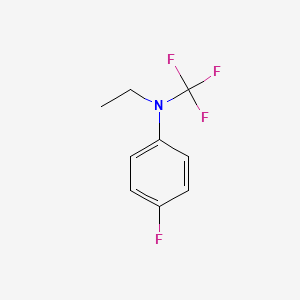
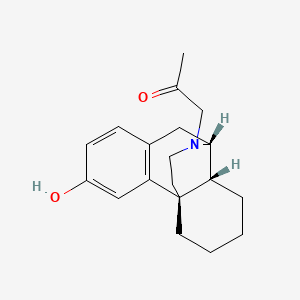
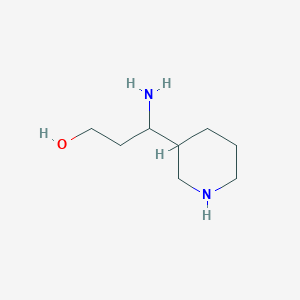
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
